molecular formula C11H13F3O B13198504 1,1,1-Trifluoro-2-phenylpentan-3-ol

1,1,1-Trifluoro-2-phenylpentan-3-ol

Cat. No.: B13198504
M. Wt: 218.21 g/mol
InChI Key: MGFQBWPVPJARFR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-phenylpentan-3-ol is an organic compound with the molecular formula C11H13F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-phenylpentan-3-ol typically involves the reaction of 1,1,1-trifluoro-2-phenyl-3-buten-2-ol with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethylation agents to introduce the trifluoromethyl group into the molecule. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, distillation, and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-phenylpentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.

Scientific Research Applications

1,1,1-Trifluoro-2-phenylpentan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-phenylpentan-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: A structurally similar compound with a buten-2-ol backbone.

    2-Phenyl-1,1,1-trifluoro-3-buten-2-ol: Another related compound with a similar trifluoromethyl and phenyl group arrangement.

Uniqueness

1,1,1-Trifluoro-2-phenylpentan-3-ol is unique due to its specific pentane backbone, which can influence its chemical properties and reactivity compared to similar compounds. The presence of the trifluoromethyl group also imparts distinct characteristics, such as increased lipophilicity and stability.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

1,1,1-trifluoro-2-phenylpentan-3-ol

InChI

InChI=1S/C11H13F3O/c1-2-9(15)10(11(12,13)14)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3

InChI Key

MGFQBWPVPJARFR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=CC=C1)C(F)(F)F)O

Origin of Product

United States

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